8-Azaspiro[4.5]dec-2-ene;hydrochloride 8-Azaspiro[4.5]dec-2-ene;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2375261-92-8
VCID: VC7013230
InChI: InChI=1S/C9H15N.ClH/c1-2-4-9(3-1)5-7-10-8-6-9;/h1-2,10H,3-8H2;1H
SMILES: C1CNCCC12CC=CC2.Cl
Molecular Formula: C9H16ClN
Molecular Weight: 173.68

8-Azaspiro[4.5]dec-2-ene;hydrochloride

CAS No.: 2375261-92-8

Cat. No.: VC7013230

Molecular Formula: C9H16ClN

Molecular Weight: 173.68

* For research use only. Not for human or veterinary use.

8-Azaspiro[4.5]dec-2-ene;hydrochloride - 2375261-92-8

Specification

CAS No. 2375261-92-8
Molecular Formula C9H16ClN
Molecular Weight 173.68
IUPAC Name 8-azaspiro[4.5]dec-2-ene;hydrochloride
Standard InChI InChI=1S/C9H15N.ClH/c1-2-4-9(3-1)5-7-10-8-6-9;/h1-2,10H,3-8H2;1H
Standard InChI Key FSSVQRHXBLBQHS-UHFFFAOYSA-N
SMILES C1CNCCC12CC=CC2.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

8-Azaspiro[4.5]dec-2-ene;hydrochloride belongs to the azaspirocyclic family, featuring a nitrogen atom at the 8-position of a spiro[4.5]decene scaffold. The spiro junction connects a five-membered cyclopentane ring to a six-membered piperidine ring, with an unsaturated double bond at the 2-position of the decene system . The hydrochloride salt formation occurs via protonation of the tertiary amine, as evidenced by analogous structures like 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide hydrochloride, which exhibits a similar ionic interaction .

Table 1: Key Physicochemical Properties

PropertyValueSource Analogue
Molecular FormulaC₉H₁₅ClN₂ (hypothesized)Derived from
Molecular Weight~210–225 g/mol
SolubilityWater-soluble (hydrochloride)
Melting PointNot reported

Spectral Characterization

While direct spectral data for 8-Azaspiro[4.5]dec-2-ene;hydrochloride are unavailable, related spirocyclic compounds offer proxy insights. For example, 1,2,4,8-tetraazaspiro[4.5]dec-2-enes exhibit distinctive NMR signals: spiro carbons resonate near δ 90 ppm in ¹³C NMR, while conjugated double bonds in the decene system show characteristic proton signals at δ 5.6–6.2 ppm . Infrared spectra of analogous hydrochlorides reveal N–H stretches at 3340–3375 cm⁻¹ and C=N vibrations near 1600–1620 cm⁻¹ .

Synthesis and Derivative Formation

Core Synthetic Strategies

The synthesis of azaspirocyclic compounds typically involves cycloaddition or ring-closing metathesis. A notable method, demonstrated for Benzyl 8-azaspiro[4.5]deca-1,3-diene-8-carboxylate, employs sodium hydride and DMSO in tetrahydrofuran (THF) to generate spirocyclic intermediates . For 8-Azaspiro[4.5]dec-2-ene, a plausible route could involve:

  • Cyclopentadiene Activation: Deprotonation of cyclopentadiene with NaH/DMSO to form a reactive enolate.

  • Spiroannulation: Reaction with a piperidine-derived electrophile to construct the spiro junction .

  • Hydrochloride Formation: Treatment with HCl gas or aqueous HCl to yield the final salt .

Functionalization and Derivatives

Derivatization of the spiro core enhances biological activity. For instance, sulfonamide moieties introduced at the aryl position improve pharmacokinetic profiles, as seen in 3-acetyl-8-isopropyl-1-[4-(pyrimidin-2-yl-sulfonyl)phenyl]-1,2,4,8-tetraazaspiro[4.5]dec-2-ene (m.p. 202–204°C) . Such modifications are critical for tuning receptor affinity and metabolic stability.

Table 2: Representative Spirocyclic Derivatives

Derivative StructureBiological ActivityReference
3-Acetyl-8-isopropyl-1-(4-sulfonylphenyl)Anticancer (in vitro)
8-Benzyl-3-phenylaminocarbonyl-1-(4-thiazolyl)Antimicrobial

Challenges and Future Directions

Synthetic Complexity

Achieving diastereoselectivity in spirocyclic systems remains challenging. The use of chiral auxiliaries or asymmetric catalysis—as demonstrated in nitroso-cycloadditions—could improve stereochemical outcomes .

Pharmacokinetic Optimization

While hydrochloride salts enhance solubility, further structural tweaks (e.g., PEGylation or prodrug strategies) may address bioavailability limitations.

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